molecular formula C3H6FNO B12563892 N-(2-Fluoroethyl)formamide CAS No. 143984-06-9

N-(2-Fluoroethyl)formamide

Cat. No.: B12563892
CAS No.: 143984-06-9
M. Wt: 91.08 g/mol
InChI Key: RADRVKFGDZJOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoroethyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formyl group attached to a nitrogen atom, which is further bonded to a 2-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)formamide typically involves the formylation of 2-fluoroethylamine. One common method is the reaction of 2-fluoroethylamine with formic acid under dehydrating conditions. This reaction can be carried out in the presence of a catalyst such as sulfuric acid or using a dehydrating agent like toluene . Another method involves the use of ethyl orthoformate and a solid acid catalyst like sulfonated rice husk ash .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where 2-fluoroethylamine is reacted with formic acid in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solid acid catalysts allows for easy separation and recycling, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)formamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-(2-fluoroethyl)formic acid.

    Reduction: Reduction can yield 2-fluoroethylamine.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-(2-fluoroethyl)formic acid.

    Reduction: 2-fluoroethylamine.

    Substitution: Various substituted formamides depending on the reagents used.

Scientific Research Applications

N-(2-Fluoroethyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Fluoroethyl)formamide involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylformamide
  • N-Ethylformamide
  • N-Phenylformamide

Uniqueness

N-(2-Fluoroethyl)formamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the reactivity and stability of the compound, making it different from other formamides .

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and materials. Further research into its properties and applications could lead to new discoveries and innovations.

Properties

CAS No.

143984-06-9

Molecular Formula

C3H6FNO

Molecular Weight

91.08 g/mol

IUPAC Name

N-(2-fluoroethyl)formamide

InChI

InChI=1S/C3H6FNO/c4-1-2-5-3-6/h3H,1-2H2,(H,5,6)

InChI Key

RADRVKFGDZJOTC-UHFFFAOYSA-N

Canonical SMILES

C(CF)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.